molecular formula C18H9Cl2FN4O2S B2376983 (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile CAS No. 477298-11-6

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile

Cat. No.: B2376983
CAS No.: 477298-11-6
M. Wt: 435.25
InChI Key: CATHSBTYULSHLR-CSKARUKUSA-N
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Description

The compound (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile (CAS: 333414-97-4) is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 2,4-dichlorophenyl group at the 4-position and an acrylonitrile moiety functionalized with a 2-fluoro-5-nitroanilino group at the 3-position . Key structural motifs include:

  • Thiazole ring: A five-membered aromatic ring with nitrogen and sulfur atoms, common in pharmaceuticals due to its metabolic stability.
  • Halogenated aryl groups: The 2,4-dichlorophenyl and 2-fluoro-5-nitrophenyl substituents introduce electron-withdrawing effects, influencing reactivity and intermolecular interactions.
  • Acrylonitrile group: The nitrile moiety enhances polarity and may participate in hydrogen bonding.

Properties

IUPAC Name

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-nitroanilino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2FN4O2S/c19-11-1-3-13(14(20)5-11)17-9-28-18(24-17)10(7-22)8-23-16-6-12(25(26)27)2-4-15(16)21/h1-6,8-9,23H/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATHSBTYULSHLR-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile is a thiazole derivative known for its diverse biological activities. This article provides an overview of its biological properties, including its antitumor, antimicrobial, and antiparasitic activities, along with structure-activity relationships (SAR) that elucidate the mechanisms behind its efficacy.

Chemical Structure and Properties

The molecular formula of the compound is C24H16Cl2N4O5SC_{24}H_{16}Cl_{2}N_{4}O_{5}S, with a molecular weight of approximately 543.38g/mol543.38\,g/mol. The structural features include:

  • Thiazole moiety : Contributes to the compound's biological activity.
  • Dichlorophenyl group : Enhances potency through electronic effects.
  • Acrylonitrile functionality : May play a role in interaction with biological targets.

Antitumor Activity

Several studies have reported the antitumor potential of thiazole derivatives, including this compound. The presence of electron-withdrawing groups such as fluorine and nitro enhances cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : The compound exhibits IC50 values ranging from 1.61μg/mL1.61\,\mu g/mL to 1030μM10–30\,\mu M against different cancer cell lines, indicating significant cytotoxic effects compared to standard treatments like doxorubicin .

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties. The compound's structure allows it to interact effectively with bacterial enzymes and membranes:

  • Mechanism : It disrupts bacterial cell wall synthesis and inhibits metabolic pathways.
  • Comparison with Standards : Some derivatives have demonstrated comparable or superior activity to established antibiotics like norfloxacin .

Antiparasitic Activity

Research indicates that thiazole derivatives can exhibit potent antiparasitic effects:

  • Activity Against Parasites : The compound has been evaluated for its effectiveness against parasites such as Entamoeba histolytica and Giardia intestinalis, showing IC50 values lower than those of standard antiparasitic drugs .

Structure-Activity Relationship (SAR)

The SAR analysis highlights critical structural components that influence the biological activity of the compound:

  • Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
  • Substituents : Electron-withdrawing groups (e.g., Cl, F) significantly improve activity by stabilizing reactive intermediates during biological interactions.
Structural FeatureInfluence on Activity
Thiazole moietyEssential for cytotoxicity
Electron-withdrawing groupsEnhance potency
Acrylonitrile groupPotential target interaction

Case Studies

  • Antitumor Efficacy : A study demonstrated that compounds similar to this thiazole derivative exhibited selective cytotoxicity against human glioblastoma cells, suggesting potential for targeted cancer therapy .
  • Antimicrobial Testing : In vitro tests revealed that derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
  • Antiparasitic Evaluation : The compound's efficacy against Giardia was assessed in laboratory settings, showing promising results that warrant further investigation into clinical applications .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been explored for its efficacy against various cancer cell lines:

  • Mechanism of Action : Thiazole compounds often inhibit tubulin polymerization, disrupting the mitotic spindle formation during cell division. This action can lead to apoptosis in cancer cells.
  • Case Study Findings :
    • A study reported that thiazole derivatives showed moderate anti-proliferative effects on different cancer cell lines. Specifically, compounds similar to the target compound demonstrated IC50 values indicating effective cytotoxicity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3) .
    • Another research highlighted that thiazole-integrated pyridine derivatives exhibited promising anticancer potential, with one derivative showing an IC50 of 5.71 µM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. Thiazoles are known to possess antibacterial and antifungal properties:

  • Research Insights : A range of thiazole derivatives were synthesized and tested against various microbial strains, showing significant inhibition rates . The presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy.

Other Biological Activities

Beyond anticancer and antimicrobial applications, thiazoles have been implicated in other therapeutic areas:

  • Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Antitubercular Activity : Recent investigations into amino thiazoles have indicated potential activity against Mycobacterium tuberculosis, with certain derivatives showing promising results .

Summary of Biological Activities

Activity TypeCell Line / MicrobeIC50 / EffectivenessReference
AnticancerA549 (Lung Cancer)Moderate
AnticancerU251 (Glioblastoma)23.30 ± 0.35 mM
AntimicrobialVarious StrainsSignificant Inhibition
AntitubercularMycobacterium tuberculosisMIC 0.09 µg/mL

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Thiazole Derivatives

Compounds 4 and 5 from and serve as close analogues, differing primarily in halogen substituents:

  • Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
  • Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
Property Target Compound Compound 4 (Cl) Compound 5 (F)
Halogen Substituent 2,4-Dichlorophenyl 4-Chlorophenyl 4-Fluorophenyl
Crystal System Not reported Triclinic, P¯1 Triclinic, P¯1
Molecular Planarity Likely planar (E-configuration) Mostly planar (except one fluorophenyl group) Similar to Compound 4
Packing Efficiency Not reported Adjusted for Cl substituent Adjusted for F substituent

Key Findings :

  • Chlorine’s larger atomic radius compared to fluorine necessitates slight adjustments in crystal packing while maintaining isostructural symmetry .

Acrylonitrile-Based Analogues

(a) (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile ()

This thiophene-derived acrylonitrile lacks the thiazole core but shares the nitrile group. Unlike the target compound, its bromine and methyl substituents prioritize steric effects over electronic modulation.

Property Target Compound Thiophene Derivative
Core Structure Thiazole Thiophene
Electron Effects Strongly electron-withdrawing Moderate electron-withdrawing
Applications Potential enzyme inhibition Photochromic materials

Key Finding : The thiazole ring in the target compound may confer greater metabolic stability compared to thiophene derivatives .

(b) (2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)acrylonitrile ()

This analogue replaces the thiazole with a sulfonyl group but retains dichlorophenyl and acrylonitrile motifs.

Property Target Compound Sulfonyl Derivative
Functional Group Thiazole Sulfonyl
Hydrogen Bonding N–H⋯O/N (possible) N–H⋯O (RAHB observed)
C–C Bond Length ~1.41 Å (expected) 1.359–1.437 Å

Key Findings :

  • The sulfonyl group facilitates resonance-assisted hydrogen bonding (RAHB), which stabilizes the crystal lattice .

Fluorophenylamino-Substituted Analogues

(E)-3-((4-Fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile ()

This compound shares the fluorophenylamino and thiazole groups but substitutes the dichlorophenyl with an isobutylphenyl group.

Property Target Compound Isobutylphenyl Analogue
Aryl Substituent 2,4-Dichlorophenyl 4-Isobutylphenyl
Hydrophobicity High (Cl) Very high (isobutyl)
Bioactivity Not reported Unknown

Key Finding : The dichlorophenyl group in the target compound likely improves electrophilic character compared to the electron-donating isobutyl group .

Research Findings and Implications

Halogen Effects : Chlorine substituents increase molecular weight and polarizability, enhancing crystal packing efficiency but reducing solubility. Fluorine improves solubility and dipole interactions .

Hydrogen Bonding: Nitro and amino groups in the target compound may form intramolecular N–H⋯O/N bonds, influencing conformational stability .

Thiazole vs. Thiophene : Thiazole’s nitrogen atom enhances electronic conjugation and metabolic stability compared to thiophene derivatives .

Structural Flexibility : The E-configuration ensures planarity, critical for interactions in biological or material science applications .

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